1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Descripción general

Descripción

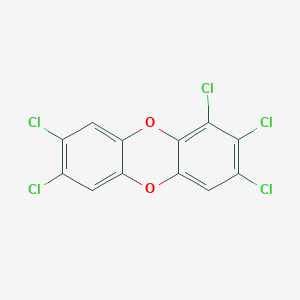

1,2,3,7,8-Pentaclorodibenzo-p-dioxina es un isómero de dioxina de dibenzo-p-dioxina clorada (CDD). Es un tipo de contaminante orgánico persistente (POP) que se conoce por su persistencia ambiental y sus posibles efectos tóxicos . El compuesto tiene una fórmula molecular de C₁₂H₃Cl₅O₂ y un peso molecular de 356.416 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,2,3,7,8-Pentaclorodibenzo-p-dioxina se puede sintetizar a través de varias reacciones químicas que involucran precursores clorados. Un método común implica la cloración de dibenzo-p-dioxina bajo condiciones controladas. La reacción generalmente requiere la presencia de un agente clorante, como gas cloro o un compuesto clorante, y un catalizador para facilitar la reacción .

Métodos de producción industrial

La producción industrial de 1,2,3,7,8-Pentaclorodibenzo-p-dioxina a menudo ocurre como un subproducto no intencional durante la fabricación de organoclorados, el blanqueo de papel y la incineración de sustancias que contienen cloro . Estos procesos pueden conducir a la formación de varios congéneres de PCDD, incluido 1,2,3,7,8-Pentaclorodibenzo-p-dioxina, que luego se liberan al medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

1,2,3,7,8-Pentaclorodibenzo-p-dioxina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de cloro, lo que da como resultado derivados menos clorados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, iones hidróxido). Las reacciones generalmente requieren condiciones específicas, como temperaturas y niveles de pH controlados, para proceder de manera eficiente .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varias cloroquinonas, mientras que las reacciones de reducción pueden producir dibenzodioxinas menos cloradas .

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicity

- Molecular Formula : C₁₂H₃Cl₅O₂

- Molecular Weight : 356.416 g/mol

- CAS Number : 40321-76-4

- Toxicity : PeCDD is classified as a persistent organic pollutant (POP) with significant bioaccumulation potential in living organisms. It is associated with various adverse health effects including cancer and reproductive toxicity .

Environmental Monitoring and Analysis

PeCDD is primarily monitored in environmental samples due to its persistence and toxicity. Its applications in environmental science include:

- Soil and Sediment Analysis : PeCDD levels are routinely measured in soil samples to assess contamination from industrial activities. For example, studies conducted at the Midland Plant revealed significant PeCDD contamination linked to historical emissions .

- Food Safety Assessments : The compound is analyzed in food products, particularly in beef and vegetables grown in contaminated areas. The University of Michigan Dioxin Exposure Study (UMDES) highlighted elevated serum levels of PeCDD among individuals consuming locally sourced food .

Data Table: Environmental Monitoring of PeCDD

| Sample Type | Average Concentration (ppt) | Source/Study |

|---|---|---|

| Soil | 10 - 50 | UMDES |

| Beef Lipid | 1,780 | UMDES |

| Vegetables | Varies | EPA Studies |

Health Risk Assessments

PeCDD's health implications necessitate rigorous risk assessments:

- Cancer Risk : Epidemiological studies have linked PeCDD exposure to increased cancer risk. The U.S. Environmental Protection Agency (EPA) evaluates such risks through toxicity equivalency factors (TEFs), which quantify the relative potency of dioxins .

- Immunotoxicity Studies : Research has indicated that PeCDD exposure may alter lymphocyte populations and immune responses in humans and wildlife .

Case Study: UMDES Findings

A notable case study from the UMDES investigated individuals with high serum concentrations of PeCDD due to dietary exposure from locally sourced beef and vegetables. The study found that serum levels were significantly higher than background levels, indicating a direct correlation between environmental contamination and human exposure .

Regulatory Framework

The management of PeCDD is governed by various regulations aimed at reducing its environmental impact:

Mecanismo De Acción

1,2,3,7,8-Pentaclorodibenzo-p-dioxina ejerce sus efectos principalmente a través de su interacción con el receptor de hidrocarburos arilo (AhR). Al unirse a AhR, el compuesto activa el receptor, lo que lleva a la transcripción de varios genes involucrados en el metabolismo de xenobióticos . Esta activación puede resultar en la producción de enzimas metabolizadoras de fase I y fase II, que juegan un papel en la desintoxicación y bioactivación de xenobióticos . La capacidad del compuesto para activar AhR se asocia con sus efectos tóxicos, incluida la carcinogenicidad y la interrupción de los procesos de desarrollo .

Comparación Con Compuestos Similares

Compuestos similares

1,2,3,7,8-Pentaclorodibenzo-p-dioxina es parte de un grupo más grande de dioxinas de dibenzo policloradas (PCDD), que incluyen:

- 2,3,7,8-Tetraclorodibenzo-p-dioxina (TCDD)

- 1,2,3,4,7,8-Hexaclorodibenzo-p-dioxina (HxCDD)

- 1,2,3,6,7,8-Hexaclorodibenzo-p-dioxina (HxCDD)

- 1,2,3,7,8,9-Hexaclorodibenzo-p-dioxina (HxCDD)

Singularidad

1,2,3,7,8-Pentaclorodibenzo-p-dioxina es única entre las PCDD debido a su patrón específico de sustitución de cloro, que influye en sus propiedades químicas y actividad biológica. Su interacción con AhR y sus posibles efectos tóxicos lo convierten en un compuesto de gran interés en la investigación ambiental y toxicológica .

Actividad Biológica

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound has garnered significant attention due to its biological activity and potential health risks. This article will explore the biological activity of PeCDD, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression. Upon binding to AhR, PeCDD facilitates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. The activation of AhR by PeCDD can lead to both beneficial and detrimental outcomes:

- Enzyme Induction : PeCDD enhances the expression of enzymes that metabolize toxic compounds, potentially providing a protective effect against certain carcinogens. For example, it can increase the activity of cytochrome P450 enzymes involved in the detoxification of polycyclic aromatic hydrocarbons like benzo(a)pyrene .

- Carcinogenic Potential : Prolonged exposure to PeCDD can lead to adverse effects such as immunotoxicity and carcinogenicity. The compound may promote tumorigenesis by increasing oxidative stress and altering cellular signaling pathways that regulate cell proliferation and apoptosis .

Health Effects

The biological activity of PeCDD has been linked to various health effects in humans and animals:

- Reproductive Toxicity : Studies have shown that exposure to PCDDs can disrupt reproductive processes, leading to decreased fertility and developmental abnormalities in offspring .

- Immune System Impairment : Chronic exposure to PeCDD has been associated with weakened immune responses, increasing susceptibility to infections and diseases .

- Carcinogenicity : Epidemiological studies indicate a correlation between PCDD exposure and increased risks for certain cancers, including soft tissue sarcomas and non-Hodgkin lymphoma .

Case Study 1: Dioxin Exposure in Vietnam Veterans

A study focusing on Vietnam veterans exposed to Agent Orange (which contains TCDD and other dioxins) found significant associations between dioxin exposure and various health issues, including increased rates of cancer and reproductive problems. The study underscored the long-term health impacts of dioxin exposure in humans, highlighting the need for ongoing monitoring and research into PCDD-related health risks .

Case Study 2: Environmental Impact on Wildlife

Research conducted on wildlife populations near industrial sites contaminated with dioxins revealed reproductive failures and population declines in species such as fish-eating birds. These findings illustrate the ecological consequences of PCDD contamination in habitats where wildlife is exposed to these persistent organic pollutants .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with various chlorinated dibenzo-p-dioxins:

| Compound | AhR Activation | Carcinogenic Potential | Reproductive Toxicity | Immune System Effects |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Very High | Yes | Yes |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | High | Very High | Yes | Moderate |

Propiedades

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052078 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-76-4 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.